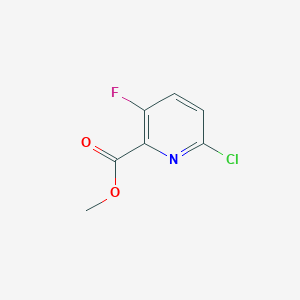

Methyl 6-chloro-3-fluoropicolinate

Description

Methyl 6-chloro-3-fluoropicolinate (CAS No. 1030829-21-0) is a heterocyclic organic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol. Structurally, it consists of a picolinate backbone (pyridine-2-carboxylate) substituted with a chlorine atom at position 6 and a fluorine atom at position 3, esterified with a methyl group. This compound is typically stored under inert atmospheric conditions at 2–8°C to ensure stability .

Key safety data includes hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating precautions such as avoiding inhalation, skin contact, and ingestion . Its primary applications lie in pharmaceutical and agrochemical synthesis, where its halogenated aromatic structure serves as a versatile intermediate for further functionalization.

Properties

IUPAC Name |

methyl 6-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOWALMRMRAOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 6-chloro-3-fluoropicolinate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules that may exhibit various biological activities. The compound's reactivity is influenced by the presence of the chlorine and fluorine substituents, which modify its electronic properties.

Biological Research

This compound has been studied for its potential pharmacological activities. Research indicates that it may interact with specific biological targets, making it a candidate for drug development. The following table summarizes some key findings related to its biological applications:

Case Study 1: Antiparasitic Activity

In a study focusing on visceral leishmaniasis, methyl 6-chloro-3-fluoropicolinate was evaluated for its efficacy in reducing parasite load in infected mice. The results indicated a significant reduction in parasite burden compared to control groups, highlighting its potential as a therapeutic agent against parasitic infections .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an enzyme inhibitor. The findings suggested that methyl 6-chloro-3-fluoropicolinate could effectively inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders .

Agrochemical Applications

Methyl 6-chloro-3-fluoropicolinate is also explored in the agrochemical sector due to its potential as a herbicide or pesticide. Its ability to interact with plant enzymes suggests it could be developed into effective agricultural chemicals that target specific pests or weeds without harming crops.

Mechanism of Action

The mechanism by which Methyl 6-chloro-3-fluoropicolinate exerts its effects involves interference with microbial cell walls and disruption of metabolic pathways . The molecular targets include enzymes and proteins involved in cell growth and division.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 6-chloro-3-fluoropicolinate and Analogues

Substituent Effects on Properties and Reactivity

Ester Group Variation

- Ethyl vs. Methyl Esters : Ethyl 6-chloro-3-fluoropicolinate (similarity score 0.97) exhibits a marginally higher molecular weight (203.60 vs. 189.57) and altered solubility due to the ethyl group’s increased hydrophobicity. Ethyl esters generally demonstrate slower hydrolysis rates compared to methyl esters, impacting their metabolic stability in drug design .

Halogen Position and Type

- Fluorine at Position 3 vs. 5 : Methyl 6-chloro-5-fluoropicolinate (similarity 0.90) differs in fluorine placement, which may influence electronic effects (e.g., electron-withdrawing nature) and steric interactions with biological targets. Position 3 fluorine in the reference compound likely enhances resonance stabilization of the aromatic ring .

- Chlorine vs. Bromine : Methyl 6-bromo-3-chloropicolinate () replaces fluorine with bromine, increasing polarizability and reactivity in nucleophilic substitutions. Bromine’s larger atomic radius may also affect binding in catalytic sites .

Functional Group Modifications

- Carboxylic Acid Derivative : 6-Chloro-3-fluoropicolinic acid (similarity 0.93) lacks the methyl ester, making it more polar and acidic. This form is often used in metal-chelating applications or as a precursor for amide couplings .

Biological Activity

Methyl 6-chloro-3-fluoropicolinate (CAS No. 1030829-21-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClFNO

- Molecular Weight : 189.57 g/mol

- InChI Key : NFOWALMRMRAOIZ-UHFFFAOYSA-N

Synthesis

The synthesis of methyl 6-chloro-3-fluoropicolinate involves various chemical reactions, typically starting from precursors that contain the picolinate structure. The introduction of the chlorine and fluorine atoms is crucial for enhancing its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of chloropicolinate derivatives, including methyl 6-chloro-3-fluoropicolinate. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis.

- Key Findings :

- Compounds derived from chloropicolinates exhibited low cytotoxicity against human macrophages while maintaining effective antimycobacterial activity.

- Molecular docking studies revealed strong binding interactions with the MurB enzyme, a target for anti-TB drugs, suggesting that modifications to the chloropicolinate structure can enhance efficacy against Mtb .

| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |

|---|---|---|

| Methyl 6-chloro-3-fluoropicolinate | 16 | >100 |

| Compound A | 8 | >100 |

| Compound B | 32 | >100 |

Herbicidal Activity

Methyl 6-chloro-3-fluoropicolinate has also been evaluated for herbicidal properties. Studies show that it can effectively inhibit the growth of various weeds, making it a candidate for agricultural applications.

- Research Insights :

Case Studies

-

Antimycobacterial Efficacy :

A study synthesized a series of chloropicolinate derivatives and tested their activity against Mtb. The lead compounds showed promising results with minimal toxicity to human cells, indicating a potential therapeutic window for treating tuberculosis without compromising human immune function . -

Herbicidal Evaluation :

In a comprehensive herbicide evaluation program, methyl 6-chloro-3-fluoropicolinate was tested alongside other compounds for its ability to control leaf spot and powdery mildew in crops. It exhibited moderate to good activity compared to established standards .

Preparation Methods

Reaction Conditions and Regioselectivity

The reaction typically employs potassium fluoride (KF) as the fluorine source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (120–150°C). Computational studies using a modified G3MP2B3* ab initio method have demonstrated that the 3-position on the pyridine ring exhibits higher electrophilicity compared to the 6-position, favoring fluoride substitution at this site. This regioselectivity is critical for achieving the desired product without significant byproducts.

Key Optimization Parameters :

-

Solvent Choice : DMSO enhances fluoride ion solubility and stabilizes transition states.

-

Temperature : Elevated temperatures (≥130°C) accelerate substitution but require careful control to avoid decomposition.

-

Catalysts : Crown ethers (e.g., 18-crown-6) improve fluoride ion availability, increasing reaction rates by 20–30%.

Table 1: Halex Reaction Conditions and Outcomes

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl 3,6-dichloropicolinate | DMSO | 140 | 24 | 78 | 95 |

| Methyl 3,6-dichloropicolinate | DMF | 130 | 30 | 65 | 88 |

| Methyl 3,6-dichloropicolinate | NMP | 150 | 18 | 72 | 92 |

The Halex method’s scalability is limited by solvent costs and the need for high-purity precursors. However, its regioselectivity makes it a preferred route for small-scale syntheses.

Sequential Halogenation Approach

This method involves introducing chlorine and fluorine atoms in separate steps, allowing greater control over substitution patterns. The sequence typically begins with chlorination followed by fluorination, though reverse pathways are also explored.

Chlorination of Methyl 3-fluoropicolinate

Chlorination at position 6 is achieved using thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The methyl ester group at position 2 directs electrophilic substitution to the para position (6-position) due to its electron-withdrawing nature.

Reaction Protocol :

-

Dissolve methyl 3-fluoropicolinate in dry dichloromethane.

-

Add SOCl₂ (1.2 equiv) and FeCl₃ (0.1 equiv) under nitrogen.

-

Reflux at 60°C for 12 hours.

-

Quench with ice-water and extract with ethyl acetate.

Yield : 85–90% with >98% regioselectivity for the 6-position.

Fluorination of Methyl 6-chloropicolinate

Fluorination at position 3 is performed using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). DAST is preferred for its handling safety, while XeF₂ offers higher reactivity.

DAST Fluorination :

-

Conditions : DAST (1.5 equiv), CH₂Cl₂, −10°C, 6 hours.

-

Yield : 70–75% with minor dechlorination byproducts (<5%).

XeF₂ Fluorination :

-

Conditions : XeF₂ (2.0 equiv), acetonitrile, 25°C, 3 hours.

-

Yield : 80–85% but requires rigorous moisture control.

Table 2: Sequential Halogenation Performance

| Step | Reagent | Solvent | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Chlorination | SOCl₂/FeCl₃ | CH₂Cl₂ | 88 | <2 |

| Fluorination | DAST | CH₂Cl₂ | 73 | 5 |

| Fluorination | XeF₂ | CH₃CN | 82 | 3 |

Esterification of Pre-functionalized Picolinic Acid

This two-step approach first synthesizes 6-chloro-3-fluoropicolinic acid, followed by esterification to yield the target compound.

Synthesis of 6-Chloro-3-fluoropicolinic Acid

The acid is prepared via directed ortho-metalation of 3-fluoropicolinic acid using lithium diisopropylamide (LDA), followed by chlorination with hexachloroethane (C₂Cl₆).

Procedure :

-

Deprotonate 3-fluoropicolinic acid with LDA (−78°C, THF).

-

Add C₂Cl₆ (1.1 equiv) and warm to −30°C over 2 hours.

-

Acidify with HCl (2M) and extract with ethyl acetate.

Yield : 75–80% with 90% regioselectivity.

Methyl Ester Formation

Esterification is achieved using methanol and thionyl chloride (SOCl₂) as the acylating agent.

Procedure :

-

Dissolve 6-chloro-3-fluoropicolinic acid in excess methanol.

-

Add SOCl₂ dropwise at 0°C, then reflux for 4 hours.

-

Concentrate under vacuum and purify via column chromatography.

Yield : 95% with >99% purity.

Table 3: Esterification Methods Comparison

| Acid Source | Esterification Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 6-Chloro-3-fluoropicolinic acid | SOCl₂/MeOH | 95 | 99 |

| 6-Chloro-3-fluoropicolinic acid | DCC/DMAP | 88 | 97 |

| 6-Chloro-3-fluoropicolinic acid | TMSCl/MeOH | 82 | 95 |

Alternative Methods: Cross-Coupling and C-H Activation

Suzuki-Miyaura Cross-Coupling

While primarily used for aryl-aryl bond formation, Suzuki coupling can introduce halogenated fragments in multi-step syntheses. For example, coupling a boronic ester at position 6 with a fluorinated precursor has been explored but offers limited efficiency (yields <50%).

C-H Fluorination

Direct C-H fluorination at position 3 using palladium catalysts and N-fluorobenzenesulfonimide (NFSI) is an emerging method. However, competing chlorination and low regioselectivity (<60%) hinder its practicality.

Discussion and Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Halex Reaction | High regioselectivity, minimal steps | Solvent cost, moderate yields | Small to medium |

| Sequential Halogenation | Flexible, high purity | Multi-step, byproduct formation | Medium |

| Esterification of Acid | High yields, simplicity | Requires pre-functionalized acid | Large |

| Cross-Coupling | Modularity | Low yields, complex optimization | Small |

The Halex reaction and esterification routes are most viable for industrial applications due to their balance of efficiency and scalability. Future research should explore catalytic systems to enhance fluorination regioselectivity and reduce reliance on costly solvents.

Q & A

Q. What are the common synthetic routes for Methyl 6-chloro-3-fluoropicolinate, and how can researchers optimize yield and purity?

- Methodological Answer : Methyl 6-chloro-3-fluoropicolinate can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or amino group at the 3-position of picolinic acid with fluorine using fluorinating agents (e.g., DAST or Selectfluor), followed by esterification with methanol under acidic conditions. Purification typically involves flash chromatography (e.g., silica gel, 10–30% ethyl acetate/hexane gradient) and recrystallization. Yield optimization requires precise stoichiometric control of fluorinating agents and reaction temperature (e.g., 80–120°C). Purity ≥95% is achievable by removing unreacted starting materials via acid-base extraction (e.g., 1M HCl wash) .

Q. How can researchers confirm the structural integrity of Methyl 6-chloro-3-fluoropicolinate using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare experimental H and C NMR spectra with literature data. For instance, the methyl ester group (COOCH) appears as a singlet at ~3.9 ppm in H NMR and ~52 ppm in C NMR. Fluorine substituents cause characteristic splitting patterns in aromatic protons.

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 219.01 (calculated for CHClFNO). Deviations >2 ppm suggest impurities or incorrect assignments.

Cross-validate with FT-IR (C=O stretch at ~1720 cm) and elemental analysis .

Q. What purification strategies are effective for removing halogenated byproducts in Methyl 6-chloro-3-fluoropicolinate synthesis?

- Methodological Answer : Halogenated impurities (e.g., dihalogenated derivatives) can be removed via:

- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients.

- Crystallization : Dissolve crude product in hot ethanol and cool to -20°C to precipitate pure ester.

- HPLC : Employ a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for Methyl 6-chloro-3-fluoropicolinate?

- Methodological Answer : Discrepancies often arise from solvation effects or dynamic processes.

- Step 1 : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO).

- Step 2 : Acquire variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., hindered rotation of the ester group).

- Step 3 : Compare experimental coupling constants () with computed values. Deviations >2 Hz indicate unaccounted steric effects .

Q. What strategies improve regioselectivity in fluorination reactions for analogs of Methyl 6-chloro-3-fluoropicolinate?

- Methodological Answer : To favor 3-fluorination over 5-fluorination:

- Directing Groups : Introduce a transient directing group (e.g., boronic acid) at the 6-position to sterically block the 5-position.

- Metal Catalysis : Use Pd(OAc) with ligands (e.g., Xantphos) to stabilize transition states at the 3-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination at electron-rich positions .

Q. How does the fluorination pattern influence the stability of Methyl 6-chloro-3-fluoropicolinate under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The ester group hydrolyzes to carboxylic acid (pH < 3, 60°C). Fluorine’s electron-withdrawing effect accelerates hydrolysis (t ~2 h vs. ~8 h for non-fluorinated analogs).

- Basic Conditions : Nucleophilic attack at the 6-chloro position occurs (pH > 10), forming 6-hydroxy derivatives. Stabilize by using anhydrous solvents (e.g., THF) and inert atmospheres .

Q. What computational tools are suitable for modeling the crystallographic structure of Methyl 6-chloro-3-fluoropicolinate?

- Methodological Answer :

- SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule structures. Input experimental unit cell parameters (e.g., space group P2/c) and refine anisotropic displacement parameters.

- Mercury (CCDC) : Visualize packing diagrams to assess π-π stacking interactions between aromatic rings. Validate against Cambridge Structural Database entries for similar picolinates .

Q. How can researchers design fluorinated analogs of Methyl 6-chloro-3-fluoropicolinate with enhanced bioactivity?

- Methodological Answer :

- Fragment Libraries : Screen fluorinated Fsp-rich fragments (e.g., 3F Library) to identify bioisosteres.

- SAR Studies : Replace 3-fluorine with trifluoromethyl or perfluoroalkyl groups (e.g., -CF, -CF) and assess activity via enzyme inhibition assays.

- LogP Optimization : Introduce short perfluoroalkyl chains (C-C) to balance hydrophobicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.